molecular formula C4H2F2N2 B6246131 3,5-difluoropyridazine CAS No. 2639406-38-3

3,5-difluoropyridazine

Cat. No.: B6246131
CAS No.: 2639406-38-3
M. Wt: 116.07 g/mol
InChI Key: FFLGAQHDXZYQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoropyridazine is a fluorinated heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The substitution of fluorine atoms at the 3 and 5 positions significantly alters its electronic and steric properties, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.

However, insights can be drawn from structurally related pyridazine derivatives and fluoroaromatic compounds.

Properties

CAS No.

2639406-38-3

Molecular Formula

C4H2F2N2

Molecular Weight

116.07 g/mol

IUPAC Name

3,5-difluoropyridazine

InChI

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI Key

FFLGAQHDXZYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the electrophilic fluorination of 3,5-dibromo-4-formylpyridine using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide and sulfolane, with cesium fluoride and potassium fluoride as fluorinating agents, and temperatures controlled between 145°C to 190°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically involves multiple purification steps, including distillation and recrystallization, to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-difluoropyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluorinated pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Electronic Differences

Fluorinated pyridazines vary in reactivity and applications depending on the position and number of substituents. Key analogs include:

Compound Name Substituent Positions Molecular Weight Purity (%) Price (Source: )
3,6-Difluoropyridazine 3,6-F 132.09 g/mol 98 $165.0/5g
3-Chloro-6-fluoropyridazine 3-Cl, 6-F 148.54 g/mol 95 $124.0/100mg
3,5-Dichloropyridazine 3,5-Cl 148.98 g/mol 95 $660.0/100g

Key Observations:

  • Electronic Effects : 3,5-Difluoropyridazine’s symmetrical fluorine substitution likely results in a more polarized electron-deficient ring compared to asymmetrical analogs like 3-chloro-6-fluoropyridazine. This enhances its suitability as a ligand in coordination chemistry, similar to nickel(II) complexes with halogenated salicylaldehydes .

NMR and Spectroscopic Properties

Fluoroaromatic compounds exhibit distinct NMR signals due to fluorine’s spin-½ nucleus. For example, 3,6-difluoropyridazine shows specific spin-spin coupling constants (e.g., $^3J_{FF}$ = 12.5 Hz) in NMR studies, which differ from this compound’s predicted coupling patterns . Such data are critical for structural elucidation and purity assessment.

DNA and Protein Interactions

While direct evidence for this compound is lacking, related nickel(II) complexes with halogenated ligands (e.g., 3,5-dibromo-salicylaldehyde) exhibit strong DNA binding via intercalation or groove-binding modes and reversible interactions with serum albumin . Fluorinated pyridazines may similarly interact with biomolecules, leveraging fluorine’s electronegativity to enhance binding constants ($K \sim 10^{4}-10^{5} \, \text{M}^{-1}$) .

Biological Activity

3,5-Difluoropyridazine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound (C4_4H2_2F2_2N2_2) is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridazine ring. This substitution pattern significantly influences its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Antiviral Activity
  • Inhibition of Enzymatic Activity
  • Cellular Effects

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against resistant strains.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)Reference
Salmonella Typhimurium8
Escherichia coli16
Staphylococcus aureus4

The compound's ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, has been noted as a primary mechanism of action. Studies have shown that it outperforms traditional antibiotics like ciprofloxacin in certain contexts .

Antiviral Activity

This compound has also been identified as a potential inhibitor of the hepatitis C virus (HCV). Its mechanism involves disrupting viral replication processes, making it a candidate for further research in antiviral therapies.

Inhibition of Enzymatic Activity

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. It inhibits these enzymes through hydrogen bonding and van der Waals interactions, affecting the metabolism of other drugs and potentially leading to drug-drug interactions.

Cellular Effects

This compound influences cellular processes such as:

  • Gene Expression Modulation : It can alter the expression of genes involved in metabolic pathways, affecting energy production and utilization.
  • Cell Signaling Pathways : The compound modulates key signaling molecules like kinases and phosphatases, impacting cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that it had a lower IC50 compared to standard treatments, suggesting its potential as an alternative therapeutic agent .

Clinical Implications in Infectious Diseases

In clinical settings, this compound has been explored for its role in treating infections related to diabetic neuropathy. Its mechanism involves enhancing metabolic activity while minimizing toxicity at lower doses.

Dosage Effects

The effects of this compound vary with dosage:

  • Low Doses : Associated with enhanced metabolic function and beneficial cellular effects.
  • High Doses : Can lead to toxicity, including cellular damage and organ dysfunction.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibits bacterial DNA gyrase
AntiviralDisrupts HCV replication
Enzyme InhibitionInteracts with cytochrome P450
Gene ExpressionModulates metabolic gene expression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.